molecular formula C10H10ClNO3 B8028610 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene

Cat. No.: B8028610
M. Wt: 227.64 g/mol
InChI Key: WDIQESXNPJPEIF-UHFFFAOYSA-N
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Description

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is a substituted aromatic compound characterized by a benzene ring functionalized with a chlorine atom at position 2, a cyclopropylmethoxy group at position 1, and a nitro group at position 4. Its structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the bulky cyclopropylmethoxy substituent. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules such as benzofuran derivatives and agrochemicals . Synonyms include 2,2'-Dichlor-4,4'-dinitro-diphenylether, reflecting its structural relationship to diphenyl ether analogs .

Properties

IUPAC Name

2-chloro-1-(cyclopropylmethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-9-5-8(12(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIQESXNPJPEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may utilize continuous preparation systems to enhance efficiency and reduce costs. These systems allow for the automated control of reaction conditions, leading to improved yields and reduced labor requirements. Continuous production methods also offer better safety profiles and environmental benefits compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 2-Chloro-1-(cyclopropylmethoxy)-4-amino-benzene.

    Oxidation: Oxidized derivatives of the cyclopropylmethoxy group.

Scientific Research Applications

Pharmaceuticals

The unique structure of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene makes it a candidate for drug development. Its nitro group and halogen substituents are known to enhance biological activity. Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives with nitro groups have been shown to induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductions, allows it to be utilized in creating diverse chemical entities. The compound can be used in the synthesis of pharmaceuticals and agrochemicals, demonstrating its versatility in organic chemistry.

Materials Science

In materials science, this compound can be employed in the development of new materials with specific properties, such as polymers and coatings. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that compounds with similar structural features enhance the cytotoxic effects of standard chemotherapy agents like doxorubicin. This synergistic effect suggests a promising avenue for developing new cancer therapies.

Case Study 2: Antimicrobial Testing

Research on nitro-substituted phenolic compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogens increased the potency of these compounds, indicating that this compound may also exhibit similar antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications References
2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene C₁₀H₉ClNO₄ 242.64 Cl, cyclopropylmethoxy, NO₂ Not reported Synthetic intermediate
1-Amino-4-chloro-2-nitrobenzene C₆H₅ClN₂O₂ 172.57 Cl, NH₂, NO₂ 116–118 Dye/agrochemical intermediate
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene C₁₀H₁₀ClFO₂ 216.64 Cl, cyclopropylmethoxy, F Not reported Discontinued
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₈ClNO₃ 201.61 Cl, ethoxy, NO₂ Not reported Analytical standard

Biological Activity

2-Chloro-1-(cyclopropylmethoxy)-4-nitro-benzene is a nitroaromatic compound that has garnered interest due to its potential biological activities. The presence of both a nitro group and a cyclopropylmethoxy group contributes to its unique chemical properties, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

The compound can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. Its structure is characterized by:

  • Chloro Group : Provides sites for nucleophilic substitution.
  • Cyclopropylmethoxy Group : Affects solubility and reactivity.
  • Nitro Group : Imparts potential biological activity, often associated with antimicrobial properties.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Interaction : It can modulate receptor activity, influencing signaling pathways.

Antimicrobial Activity

Research indicates that nitroaromatic compounds often exhibit antimicrobial properties. The nitro group in this compound is hypothesized to contribute to its ability to combat bacterial infections. Studies on similar compounds have shown:

  • Minimum Inhibitory Concentration (MIC) : Effective against resistant bacterial strains.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest:

  • Inhibition of Tumor Growth : Potentially effective in various cancer cell lines.
  • Mechanism : May involve induction of apoptosis or inhibition of cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Properties
2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzeneFluorine instead of nitro groupDifferent reactivity and biological profile
4-Chloro-1-(cyclopropylmethoxy)-2-nitrobenzeneNitro group at different positionVaries in biological activity compared to target compound
2-Chloro-4-ethoxy-1-nitrobenzeneEthoxy group instead of cyclopropylmethoxyAffects solubility and reactivity

Case Studies and Research Findings

Several studies have focused on the biological activities associated with similar nitroaromatic compounds. Notable findings include:

  • Antibacterial Activity : Compounds with nitro groups have shown significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 20 μM .
  • Anticancer Activity : In vitro studies demonstrated that derivatives of nitro compounds exhibited IC50 values indicating potent anticancer effects across multiple cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce oxidative stress in cells, leading to apoptosis .

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